molecular formula C14H15NO B13270594 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine

Cat. No.: B13270594
M. Wt: 213.27 g/mol
InChI Key: KUPPMGFRTHBWDB-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine: is a chemical compound that belongs to the class of naphthoxepins It is characterized by a fused ring system consisting of a naphthalene ring and an oxepin ring with an amine group attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine typically involves the following steps:

    Formation of the Naphthoxepin Ring: The initial step involves the formation of the naphthoxepin ring system. This can be achieved through a cyclization reaction of a suitable naphthalene derivative with an appropriate reagent to form the oxepin ring.

    Introduction of the Amine Group: The amine group is introduced at the 5th position of the naphthoxepin ring. This can be done through a nucleophilic substitution reaction using an amine source under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one: Similar structure but with a ketone group instead of an amine group.

    2,3,4,5-Tetrahydronaphtho[1,2-b]oxepin-5-amine: A reduced form of the compound with additional hydrogen atoms.

Uniqueness

2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine is unique due to the presence of the amine group at the 5th position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2,3,4,5-tetrahydrobenzo[i][1]benzoxepin-5-amine

InChI

InChI=1S/C14H15NO/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8,13H,3,6,9,15H2

InChI Key

KUPPMGFRTHBWDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3C=C2)OC1)N

Origin of Product

United States

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